N2-(3-chlorophenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
CAS No.: 1179459-71-2
Cat. No.: VC4299299
Molecular Formula: C21H24Cl2N6
Molecular Weight: 431.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1179459-71-2 |
|---|---|
| Molecular Formula | C21H24Cl2N6 |
| Molecular Weight | 431.37 |
| IUPAC Name | 2-N-(3-chlorophenyl)-4-N-(4-ethylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
| Standard InChI | InChI=1S/C21H23ClN6.ClH/c1-2-15-8-10-17(11-9-15)23-19-25-20(24-18-7-5-6-16(22)14-18)27-21(26-19)28-12-3-4-13-28;/h5-11,14H,2-4,12-13H2,1H3,(H2,23,24,25,26,27);1H |
| Standard InChI Key | QRVZRLNAJYXCBL-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC=C4)Cl.Cl |
Introduction
N2-(3-chlorophenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound belonging to the triazine class of heterocyclic compounds. It is characterized by its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This compound features a triazine core, which is known for its biological activity, especially in inhibiting various enzymes and receptors involved in disease progression.
Synthesis Methods
The synthesis of this compound typically involves the reaction of chlorinated and fluorinated aromatic compounds with triazine derivatives. The specific synthesis routes may vary depending on the desired purity and yield. Common methods include:
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Step 1: Preparation of the triazine core through condensation reactions.
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Step 2: Substitution reactions to introduce the phenyl and pyrrolidinyl groups.
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Step 3: Purification using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity.
Biological Activity
Triazine derivatives, including N2-(3-chlorophenyl)-N4-(4-ethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride, are known for their potential biological activities. They can act as inhibitors for certain enzymes or receptors involved in cell signaling pathways related to proliferation and survival. Molecular docking studies can provide insights into binding affinities and modes of interaction with target proteins.
Potential Applications
This compound has potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting specific biological pathways. Its structural characteristics allow for interaction with biological targets, making it a candidate for further research in drug development.
Safety and Handling
Handling of this compound requires caution due to its potential toxicity and reactivity. It is essential to follow proper safety protocols, including the use of protective equipment and adherence to standard laboratory practices.
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